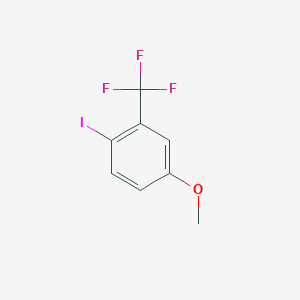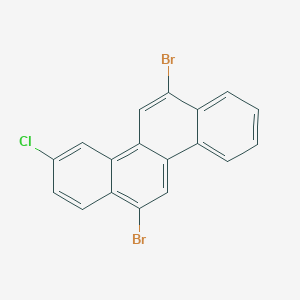
2-Chloro-5-ethynyl-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-ethynyl-3-methylpyridine is an organic compound with the molecular formula C8H6ClN It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-3-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling reactions between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various derivatives of pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Chloro-5-ethynyl-3-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.
科学的研究の応用
2-Chloro-5-ethynyl-3-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-5-ethynyl-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the chlorine atom can be substituted to introduce different functional groups. These interactions can modulate the activity of the compound and its derivatives in biological systems.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar chemical properties.
2-Chloro-5-(chloromethyl)pyridine: Another derivative used in the synthesis of pharmaceuticals.
Uniqueness
2-Chloro-5-ethynyl-3-methylpyridine is unique due to the presence of both the ethynyl and chlorine functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
2-chloro-5-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3 |
InChIキー |
IBBICUDZVYGYDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Cl)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)


![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)


![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)

